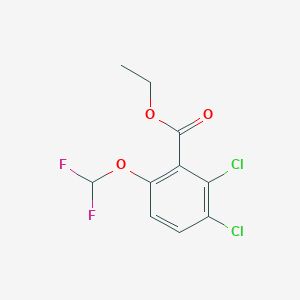

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)7-6(17-10(13)14)4-3-5(11)8(7)12/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCGHJBOKIDEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Corresponding Benzoic Acid Derivatives

Method Overview:

The foundational step involves esterifying a suitably substituted benzoic acid derivative, specifically 2,3-dichlorobenzoic acid, with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This approach is widely used in industrial and laboratory synthesis.

- Reagents: 2,3-dichlorobenzoic acid, ethanol

- Catalyst: Sulfuric acid (H₂SO₄)

- Conditions: Reflux at 60-80°C

- Duration: 4-8 hours

2,3-Dichlorobenzoic acid + Ethanol → Ethyl 2,3-dichlorobenzoate + Water

- The esterification is driven to completion by azeotropic removal of water.

- Purification involves distillation or recrystallization.

Method Overview:

The key challenge is the selective introduction of the difluoromethoxy group at the 6-position. This is typically achieved via nucleophilic substitution or via a halogen exchange process.

- A common approach involves first synthesizing 6-hydroxybenzoate derivatives, then converting the hydroxyl group into the difluoromethoxy group using difluoromethylating reagents.

- Reagents: 6-hydroxy-2,3-dichlorobenzoate, difluoromethylating agents such as difluoromethyl bromide or chloromethyl derivatives

- Catalyst: Base such as potassium carbonate (K₂CO₃)

- Solvent: Acetone or acetonitrile

- Conditions: Reflux at 50-70°C

6-Hydroxy-2,3-dichlorobenzoate + Difluoromethyl bromide → 6-(Difluoromethoxy)-2,3-dichlorobenzoate

- The reaction proceeds via nucleophilic substitution of the hydroxyl group.

- Use of phase transfer catalysts can enhance yields.

Halogenation at the 2,3-Positions

Method Overview:

The chlorination at the 2 and 3 positions can be achieved by electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS).

- Reagents: Chlorinating agent (Cl₂ or NCS)

- Catalyst: Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)

- Solvent: Dichloromethane (DCM)

- Conditions: Room temperature to 50°C

Benzoate derivative + Cl₂/Cl+ → 2,3-Dichlorobenzoate derivative

- Reaction selectivity is controlled by directing effects of existing substituents.

- Excess chlorinating agent can lead to over-chlorination; reaction monitored carefully.

Purification and Characterization

Post-synthesis, the compound is purified via:

- Column chromatography

- Recrystallization from suitable solvents like ethanol or ethyl acetate

Characterization involves:

- NMR spectroscopy

- Mass spectrometry

- IR spectroscopy

Data Table: Summary of Preparation Methods

Additional Research Findings

- Industrial methods often utilize continuous flow reactors to optimize reaction conditions, improve safety, and scale up production. These methods involve staged reactions—initial chlorination, followed by selective substitution, and esterification—integrated into a streamlined process.

- Catalyst optimization is critical for selectivity, especially during halogenation, to prevent over-chlorination or undesired substitution.

- Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are emerging to enhance efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Hydrolysis: 2,3-dichloro-6-(difluoromethoxy)benzoic acid and ethanol.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The chlorine and difluoromethoxy groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s halogenated and alkoxy substituents differentiate it from simpler alkyl benzoates. Key comparisons include:

| Compound | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|---|

| Ethyl benzoate | H at 2,3,6; OCH3 at 4 | 150.17 | 1.99 | ~1.2 g/L |

| Ethyl 2,3-dichloro-6-methoxybenzoate | Cl at 2,3; OCH3 at 6 | 259.08 | 3.12 | ~0.05 g/L |

| Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate | Cl at 2,3; OCF2H at 6 | 291.06 | 3.45 (estimated) | <0.01 g/L (estimated) |

Key Findings :

- The dichloro and difluoromethoxy groups significantly increase molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogs like ethyl benzoate. This enhances membrane permeability but reduces water solubility, which may limit bioavailability in biological systems .

Key Findings :

- Chlorinated benzoates (e.g., ethyl 2,3-dichloro-6-methoxybenzoate) are associated with increased dermal and ocular irritation due to electrophilic halogen atoms interacting with biological membranes .

- The difluoromethoxy group may exacerbate irritation by forming reactive intermediates (e.g., fluoride ions) during metabolic processes .

- Phototoxicity risk is hypothesized due to the aromatic chloro-substituents, which can absorb UV light and generate reactive oxygen species (ROS) .

Limitations of Available Evidence

- Data Gaps : Direct studies on Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate are absent in the provided evidence. Predictions rely on structural analogs and substituent chemistry.

Biological Activity

Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈Cl₂F₂O₃

- Molecular Weight : Approximately 285.08 g/mol

- Structure : The compound features two chlorine atoms and a difluoromethoxy group on the benzoate ring, which significantly influences its reactivity and biological interactions.

The presence of the difluoromethoxy group enhances the compound's binding affinity to biological targets, which may lead to various pharmacological effects .

The biological activity of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The chlorine and difluoromethoxy groups can participate in chemical interactions that influence the compound's reactivity. The ester group may undergo hydrolysis, releasing active benzoic acid derivatives that further interact with biological systems .

Biological Activities

- Enzyme Inhibition : Research indicates that Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate may act as an enzyme inhibitor. This inhibition occurs through competitive binding to the active sites of enzymes, thereby reducing their activity and impacting various biochemical pathways .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, indicating that this compound could inhibit the growth of certain pathogens .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be linked to its ability to modulate enzyme activity involved in inflammatory processes .

Research Findings

Several studies have investigated the biological activity of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate:

- Case Study 1 : A study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, leading to reduced substrate access and decreased enzymatic activity .

- Case Study 2 : In vitro assays showed that Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table compares Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate with other benzoate derivatives based on structural features and biological activities:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| Ethyl 2,3-Dichloro-6-(Difluoromethoxy)benzoate | C₁₀H₈Cl₂F₂O₃ | Enzyme inhibition, antimicrobial |

| Ethyl 2-(Difluoromethoxy)benzoate | C₁₀H₁₀F₂O₃ | Antimicrobial, anti-inflammatory |

| Ethyl 5-Fluoro-3-Phenyl-1H-Indole-2-Carboxylate | C₁₁H₈FNO₂ | Antitumor properties |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For example, the difluoromethoxy group may be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O⁻) under anhydrous conditions. Key steps include:

- Intermediate purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

- Reaction monitoring : Employ TLC and HPLC to track reaction progress and confirm intermediate purity .

- Temperature control : Maintain low temperatures (-10°C to 0°C) during halogenation to minimize side reactions .

Q. What analytical techniques are recommended for confirming the structural integrity of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and purity. For example, the difluoromethoxy group shows distinct ¹⁹F signals at δ -80 to -85 ppm .

- X-ray crystallography : Employ SHELX software for single-crystal structure determination to resolve ambiguities in stereochemistry or substitution patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Rotamers or tautomers : Perform variable-temperature NMR to detect dynamic processes .

- Trace impurities : Use preparative HPLC or recrystallization to isolate pure fractions and reacquire spectra .

- Isotopic interference : For fluorinated compounds, ensure deuterated solvents (e.g., CDCl₃) do not overlap with ¹⁹F signals .

Q. What strategies can be employed to elucidate the reaction mechanisms of introducing the difluoromethoxy group?

- Methodological Answer : Mechanistic studies may involve:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational modeling : Apply DFT calculations (e.g., Gaussian) to simulate transition states and identify favorable pathways for difluoromethoxy incorporation .

- Trapping intermediates : Use quenching agents (e.g., H₂O) to isolate reactive intermediates like trifluoroacetate adducts for characterization .

Q. How to design experiments to correlate structural features with observed biological activities (e.g., cytotoxicity, enzyme inhibition)?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with modifications (e.g., replacing Cl with F or altering ester groups) and test against biological targets. For example, cytotoxicity assays (e.g., MTT on Hep-2 cells) can reveal substituent-dependent effects .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and validate with mutagenesis or binding assays .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of Ethyl 2,3-dichloro-6-(difluoromethoxy)benzoate under varying storage conditions?

- Methodological Answer : Stability discrepancies may arise from:

- Moisture sensitivity : Store the compound under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis of the ester group .

- Light-induced degradation : Conduct accelerated stability studies using UV-vis spectroscopy to assess photodegradation rates .

- Temperature-dependent decomposition : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >100°C) .

Experimental Design Considerations

Q. What are the best practices for scaling up the synthesis of this compound from milligram to gram quantities without compromising purity?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., halogenation) and improve reproducibility .

- Catalyst optimization : Screen catalysts (e.g., Pd/C for dehalogenation side reactions) to minimize byproducts at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.